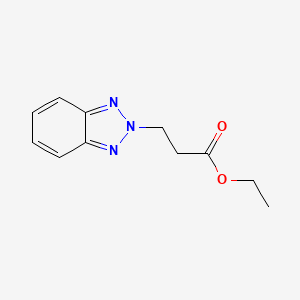

ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE

Description

ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE is an ester derivative incorporating a benzotriazole moiety. Benzotriazole derivatives are widely recognized for their UV-absorbing properties, making them critical in polymer stabilization, corrosion inhibition, and photoprotective applications . The compound’s structure combines a propanoate ester backbone with a 1,2,3-benzotriazole substituent, which enhances its stability under UV exposure and influences its solubility and reactivity.

Properties

IUPAC Name |

ethyl 3-(benzotriazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-8-14-12-9-5-3-4-6-10(9)13-14/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOBBRHSTOCMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1N=C2C=CC=CC2=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876397 | |

| Record name | 2H-BENZOTRIAZOLE-2-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-52-6 | |

| Record name | 2H-BENZOTRIAZOLE-2-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Cyclization

Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing benzotriazole rings. In a representative procedure, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[(2′-nitrophenyl)amino]propanoate (15a ) undergoes reflux with 2-fluoronitrobenzene and triethylamine in acetonitrile to install the nitroaryl group . Subsequent reduction with tin(II) dichloride dihydrate in methanol facilitates cyclization to form the benzotriazole core . For ethyl 3-(2H-benzotriazol-2-yl)propanoate, analogous steps could involve:

-

Nitroaryl Intermediate Formation : Reacting ethyl 3-aminopropanoate with 1-fluoro-2-nitrobenzene in the presence of a base (e.g., triethylamine) to yield ethyl 3-[(2-nitrophenyl)amino]propanoate.

-

Reductive Cyclization : Treating the nitro intermediate with SnCl₂·2H₂O in methanol under reflux to reduce the nitro group and induce cyclization, forming the benzotriazole moiety .

Key Parameters :

-

Temperature : 80–100°C for SNAr; 65–70°C for reduction.

-

Solvents : Acetonitrile for SNAr; methanol for cyclization.

Direct Alkylation of Benzotriazole with Ethyl Acrylate

A two-step alkylation-esterification approach is viable. Benzotriazole reacts with ethyl acrylate via Michael addition in the presence of a base, followed by acid-catalyzed esterification. This method mirrors the synthesis of ethyl β-ethoxypropionate, where acrylonitrile is treated with ethanol and sulfuric acid . Adapting this protocol:

-

Michael Addition : Benzotriazole (1.0 equiv) and ethyl acrylate (1.2 equiv) are stirred in THF with K₂CO₃ at 50°C for 12 h.

-

Esterification : The crude product is refluxed with excess ethanol and H₂SO₄ (1.2 equiv) to ensure complete ester formation .

Optimization Insights :

-

Catalyst : Sulfuric acid enhances esterification efficiency .

-

Purity : Post-reaction washing with NaHCO₃ and brine removes acidic residues .

Palladium-Catalyzed Sonogashira Coupling

Transition metal-catalyzed couplings enable modular benzotriazole functionalization. For instance, methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5′-iodo-1H-benzotriazol-1′-yl)propanoate (8 ) undergoes Sonogashira coupling with alkynes to install ethynyl groups . Adapting this for ethyl propanoate derivatives:

-

Iodination : Ethyl 3-(5′-iodo-1H-benzotriazol-1′-yl)propanoate is prepared via iodination of the parent benzotriazole.

-

Coupling : The iodo intermediate reacts with ethyl propiolate using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine/DMF at 60°C .

Performance Metrics :

Comparative Analysis of Synthetic Routes

Mechanistic Considerations :

-

SNAr-Cyclization : Proceeds via a Meisenheimer intermediate, with nitro displacement followed by reductive ring closure .

-

Alkylation : Base-mediated deprotonation of benzotriazole enhances nucleophilicity for acrylate attack .

-

Sonogashira : Oxidative addition of Pd(0) to the C–I bond precedes alkyne insertion and reductive elimination .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Benzotriazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. Ethyl 3-(2H-1,2,3-benzotriazol-2-yl)propanoate is being explored for its potential in drug development.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, research indicated that compounds similar to this compound effectively inhibited the growth of various pathogens. This property suggests potential applications in developing new antimicrobial agents for treating infections.

Material Science Applications

The compound is also utilized as a UV absorber in polymers and coatings. Benzotriazoles are recognized for their ability to protect materials from ultraviolet radiation, which can degrade polymers over time.

Case Study: UV Protection in Textiles

A study published in the Journal of Applied Polymer Science highlighted the copolymerization of this compound with other monomers to create UV-protective coatings for textiles. The resulting fabrics exhibited enhanced durability against UV radiation, making them suitable for outdoor applications.

| Application Area | Description | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent development | Effective against various pathogens |

| Material Science | UV protection in polymers | Increases durability and lifespan of materials |

Agricultural Applications

In agriculture, this compound's potential as a pesticide or herbicide is under investigation. Its biological activity may contribute to pest control strategies.

Case Study: Pesticidal Activity

Research has indicated that benzotriazole derivatives can enhance plant resistance to pests and diseases. This compound could be incorporated into formulations aimed at improving crop yields while minimizing chemical inputs.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation. The benzotriazole moiety in the compound acts as a UV filter, absorbing harmful UV rays and preventing them from reaching the underlying material. This mechanism is crucial in protecting polymers, coatings, and biological tissues from UV-induced degradation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE with structurally related propanoate esters, emphasizing substituent effects:

Research Findings and Data

Aroma Compounds vs. Functional Materials

- ETHYL 3-(METHYLTHIO)PROPANOATE is a key aroma compound in pineapple, with concentrations of 91.21 µg·kg⁻¹ in pulp and 42.67 µg·kg⁻¹ in core, contributing significantly to odor activity values .

- Benzotriazole derivatives like the target compound are absent in flavor profiles but dominate in technical applications. For example, bis-benzotriazole ethers () are used in high-performance UV stabilizers due to their extended conjugation .

Stability and Reactivity

- The electron-deficient benzotriazole ring in the target compound enhances resistance to photodegradation, unlike furyl- or thioether-containing esters, which may degrade under UV exposure .

- Halogenated derivatives (e.g., chloro-fluorophenyl groups) exhibit enhanced electrophilic reactivity, enabling cross-coupling reactions in agrochemical synthesis .

Biological Activity

Ethyl 3-(2H-1,2,3-benzotriazol-2-yl)propanoate is an organic compound featuring a benzotriazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound belongs to the class of acrylate monomers and is characterized by the following structural formula:

The compound's unique structure enhances its reactivity and functionality, making it significant in pharmaceuticals and material science.

Antimicrobial Properties

Benzotriazole derivatives, including this compound, have been extensively studied for their antimicrobial and antiprotozoal activities. Research indicates that these compounds can inhibit the growth of various pathogens. For instance:

- Antibacterial Activity : Benzotriazoles have shown activity against bacteria resistant to conventional antibiotics. A study highlighted that certain benzotriazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli strains .

- Antiprotozoal Activity : Compounds with a benzotriazole moiety have demonstrated effectiveness against protozoan parasites such as Trypanosoma cruzi. In vitro studies revealed that derivatives had a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several proposed mechanisms:

- UV Absorption : The benzotriazole group acts as a UV filter, protecting biological tissues from UV-induced damage. This property is particularly useful in applications involving polymers and coatings.

- Enzyme Inhibition : Some studies suggest that benzotriazole derivatives can inhibit specific enzymes involved in pathogen metabolism, thus disrupting their growth and proliferation .

Study on Antimicrobial Efficacy

A significant study assessed the antimicrobial efficacy of various benzotriazole derivatives against common pathogens. The results indicated that this compound showed comparable activity to established antibiotics at lower concentrations. Specifically:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Benzotriazole Derivative A | S. aureus | 16 µg/mL |

| Benzotriazole Derivative B | T. cruzi | 50 µg/mL |

This study underscores the potential of this compound as a candidate for developing new antimicrobial agents .

Applications

This compound has various applications across multiple fields:

- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new drugs targeting resistant bacterial strains.

- Material Science : Used as a UV stabilizer in polymers and coatings to enhance durability against UV radiation.

- Agriculture : Potential use as a protective agent in agricultural products to prevent microbial infections.

Q & A

Q. Basic

- GC-FID/MS : Effective for quantifying volatile derivatives and identifying fragmentation patterns (e.g., ethyl 3-(4-hydroxyphenyl)propanoate analysis in lignin studies) .

- HSQC NMR : Resolves structural ambiguities by correlating [1]H and [13]C signals, critical for confirming substituent positions on the benzotriazole ring .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles with <0.01 Å precision, even for low-symmetry crystals .

How can conflicting data on the hydrolytic stability of benzotriazole esters under acidic vs. alkaline conditions be reconciled?

Advanced

Contradictions in stability studies often arise from solvent effects or catalytic impurities. For example, ethyl 3-(methylthio)propanoate exhibits pH-dependent degradation, with alkaline conditions accelerating ester hydrolysis due to nucleophilic OH⁻ attack. However, buffered systems (e.g., phosphate at pH 7) stabilize the ester via ionic shielding . Controlled experiments using deuterated solvents and inert atmospheres (N₂) can isolate hydrolysis pathways .

What mechanistic insights explain the role of benzotriazole in stabilizing metal-catalyzed reactions?

Advanced

The benzotriazole moiety acts as a Lewis base, coordinating to metal catalysts (e.g., Pd, Cu) to stabilize intermediates in reductive or cross-coupling reactions. In lignin deconstruction studies, metal catalysts facilitate reductive stabilization of phenolic esters, where benzotriazole derivatives may suppress side reactions by sequestering reactive metal sites . Kinetic studies using UV-Vis spectroscopy and DFT calculations can map coordination dynamics .

How do crystallographic refinement tools like SHELXL improve structural accuracy for benzotriazole derivatives?

Advanced

SHELXL employs least-squares refinement against X-ray diffraction data, incorporating anisotropic displacement parameters for non-hydrogen atoms. For benzotriazole esters, this resolves torsional strain in the propanoate chain and validates hydrogen-bonding networks (e.g., C=O⋯H-N interactions). Twinning and disorder modeling in SHELXD/E are critical for handling polymorphic crystals .

What strategies resolve discrepancies in catalytic activity data for benzotriazole-containing coordination polymers?

Advanced

Contradictory catalytic outcomes (e.g., turnover frequency variations) may stem from synthetic protocols (solvent purity, crystallization speed). Reproducibility requires standardized BET surface area measurements and in situ IR spectroscopy to monitor active sites. For example, ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate’s catalytic efficiency in MOFs correlates with ligand loading (10–15 wt%) and activation temperature (150–200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.